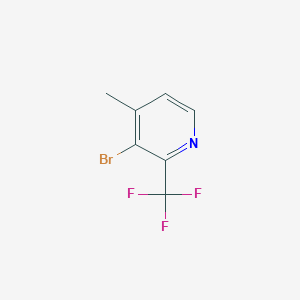
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound that is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves bromine and a 40% sodium nitrite solution. The reaction solution is extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is C6H3BrF3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine include regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Substituted Pyrroles
One application of related trifluoromethyl pyridine compounds is in the synthesis of trifluoromethyl-substituted aminopyrroles, utilizing a 2H-azirine ring expansion strategy. These compounds serve as valuable intermediates for further chemical transformations, showcasing the role of trifluoromethyl pyridines in facilitating complex organic synthesis processes (Khlebnikov et al., 2018).
Spectroscopic and Optical Studies
Another research direction involves the spectroscopic characterization of similar bromo-trifluoromethyl pyridine derivatives. Studies utilizing Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have contributed to understanding the molecular structure and behavior of these compounds. Additionally, their nonlinear optical (NLO) properties have been investigated, indicating potential applications in materials science and photonics (Vural & Kara, 2017).
Catalysis and Organic Transformations
Further applications include the use of bromo-trifluoromethyl pyridine derivatives in palladium-catalyzed Suzuki cross-coupling reactions. These reactions facilitate the synthesis of novel pyridine derivatives, which are then explored for their biological activities, such as anti-thrombolytic and biofilm inhibition properties. This highlights the compound's role in medicinal chemistry and drug development (Ahmad et al., 2017).
Material Science and Molecular Modeling
In materials science, related pyridine derivatives have been studied for their thermodynamic and transport properties through experimental and molecular dynamics approaches. These studies provide insights into the behavior of pyridinium-based ionic liquids, which are of interest for various industrial applications, including as solvents and in electrochemical devices (Cadena et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-methyl-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGCOQSLLQULET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

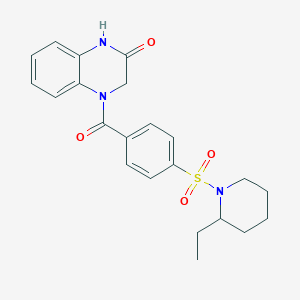
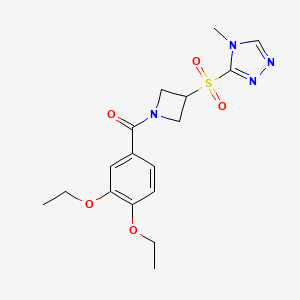
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)
![ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B2976632.png)
![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)
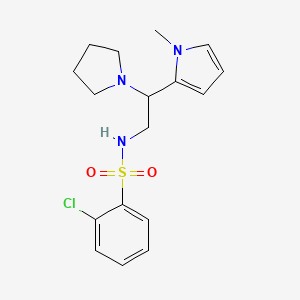
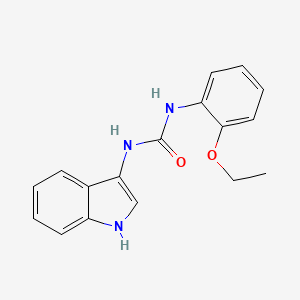
![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)
![[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2976639.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide](/img/structure/B2976641.png)
![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)